3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide
Description
This compound features a pyridazinone core substituted with a furan-2-yl group at position 3, a methyl group at position 2 of the propanamide chain, and a 4-sulfamoylphenethyl moiety. The pyridazinone scaffold is known for its pharmacological versatility, while the sulfamoyl group may confer enzyme inhibitory properties (e.g., carbonic anhydrase or sulfotransferase inhibition) .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-14(13-24-19(25)9-8-17(23-24)18-3-2-12-29-18)20(26)22-11-10-15-4-6-16(7-5-15)30(21,27)28/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVEAALKOFOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring , a pyridazine moiety , and a propanamide structure , which contribute to its unique chemical behavior. The presence of these functional groups suggests possible interactions with biological systems, particularly in pharmacological contexts.
| Structural Feature | Description |
|---|---|
| Furan Ring | Known for diverse pharmacological properties |
| Pyridazine Moiety | Potential for various biological interactions |
| Propanamide Group | May enhance solubility and bioactivity |
Biological Activity
Compounds similar to 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide often exhibit significant biological activities, including:
- Antimicrobial properties : Compounds containing furan and pyridazine rings have shown activity against various pathogens.
- Anticancer effects : Similar structures have been evaluated for their cytotoxicity against tumor cells.
- Enzyme inhibition : Some derivatives demonstrate inhibitory effects on enzymes such as urease.
Case Studies and Research Findings
- Antitumor Activity : A study on related pyridazine derivatives highlighted their selective cytotoxicity against human tumor cell lines, suggesting that the unique structure of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide may confer similar effects. The research indicated that modifications in the chemical structure could enhance selectivity towards cancer cells while sparing normal cells.
- Antimicrobial Evaluation : Research on furan-containing compounds has shown promising results against Helicobacter pylori and other bacterial strains. The presence of the furan moiety in the compound may play a crucial role in its antimicrobial efficacy .
- Urease Inhibition : Compounds with similar structural features have been studied for their ability to inhibit urease, an enzyme linked to various pathologies. The potential for 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide to exhibit urease inhibitory activity warrants further investigation .
The biological mechanisms through which this compound may exert its effects include:
- Interference with cellular signaling pathways : The unique arrangement of functional groups may allow the compound to modulate key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of enzyme activity : By binding to active sites of specific enzymes, the compound may inhibit their function, leading to therapeutic effects against diseases such as cancer and infections.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Benzyloxy Pyridazine Derivatives (5a, 5b)
- Structure : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and nitro-substituted variant (5b) .
- Key Differences: Substituents: Benzyl/nitrobenzyl groups at position 3 vs. furan-2-yl in the target compound. Sulfonamide Position: Directly attached to the pyridazinone in 5a/5b vs. separated by a phenethyl group in the target.
- Synthesis : Both use benzyl bromide derivatives and potassium carbonate in DMF, suggesting comparable reactivity for ether bond formation .
- Analytical Data: Compound HRMS [M+Na]+ (Calcd/Found) Notable NMR Signals (δ, ppm) 5a 380.057548/380.067428 5.41 (s, 2H, benzyl CH2) 5b 425.052626/425.052865 8.34–8.21 (m, nitrobenzyl), 5.41 (CH2) Target Compound N/A Expected furan protons ~6.5–7.5 ppm
Antipyrine/Pyridazinone Hybrids (6i, 6j, 6k)
- Structure : Variants include 4-benzylpiperidine (6i), phenyl (6j), and 4-methylphenyl (6k) substituents .
- Key Differences :
- Physical Properties :
Compound
Melting Point (°C)
ESI-MS [M+H]+
6i
173–175
548.2174
6j
188–190
527.2777
6k
233–235
430.1868
Pyridazinobenzylpiperidine Derivatives (S3)
- Structure : Features a 4-benzylpiperidine group and bromobenzylidene acetohydrazide .
- Key Differences :
Compounds with Propanamide Side Chains
N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide ()
- Structure : Pyrrolidine-sulfonylphenyl substitution vs. sulfamoylphenethyl in the target.
- Key Differences :
Piperidine-Based Propanamides ()
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
